molecular formula C14H14N2OS B13272657 2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile

2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile

Cat. No.: B13272657
M. Wt: 258.34 g/mol
InChI Key: LPANXCURRVBCSK-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile is an organic compound with the molecular formula C14H14N2OS It is characterized by the presence of a benzonitrile core substituted with a thiophene ring and a methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxyethyl)amino]-5-(thiophen-2-yl)benzonitrile is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science .

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

2-(2-methoxyethylamino)-5-thiophen-2-ylbenzonitrile

InChI

InChI=1S/C14H14N2OS/c1-17-7-6-16-13-5-4-11(9-12(13)10-15)14-3-2-8-18-14/h2-5,8-9,16H,6-7H2,1H3

InChI Key

LPANXCURRVBCSK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=CC=CS2)C#N

Origin of Product

United States

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